molecular formula C9H11ClF3NO B7721118 alpha-Aminomethyl-m-trifluoromethylbenzyl alcohol hydrochloride

alpha-Aminomethyl-m-trifluoromethylbenzyl alcohol hydrochloride

Cat. No.: B7721118
M. Wt: 241.64 g/mol
InChI Key: ULQSDBFSKLIUNU-UHFFFAOYSA-N
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Description

Alpha-Aminomethyl-m-trifluoromethylbenzyl alcohol hydrochloride is a chemical compound with the molecular formula C9-H10-F3-N-O.Cl-H and a molecular weight of 241.66 g/mol . This compound is known for its unique structure, which includes an aminomethyl group, a trifluoromethyl group, and a benzyl alcohol moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of alpha-Aminomethyl-m-trifluoromethylbenzyl alcohol hydrochloride involves several steps. One common method includes the reaction of benzyl alcohol with aminomethyl and trifluoromethyl groups under specific reaction conditions. The process typically involves the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Alpha-Aminomethyl-m-trifluoromethylbenzyl alcohol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Alpha-Aminomethyl-m-trifluoromethylbenzyl alcohol hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties and its interactions with biological targets. In the industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of alpha-Aminomethyl-m-trifluoromethylbenzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Alpha-Aminomethyl-m-trifluoromethylbenzyl alcohol hydrochloride can be compared with other similar compounds, such as alpha-amino ketones and other trifluoromethyl-substituted benzyl alcohols. These compounds share some structural similarities but differ in their chemical properties and applications. The presence of the trifluoromethyl group in this compound imparts unique reactivity and stability, making it distinct from other related compounds .

Conclusion

This compound is a versatile compound with significant importance in scientific research Its unique structure and chemical properties make it valuable in various fields, including chemistry, biology, medicine, and industry

Properties

IUPAC Name

[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-4,8,14H,5,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQSDBFSKLIUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C[NH3+])O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62064-75-9
Record name Benzyl alcohol, alpha-aminomethyl-m-trifluoromethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062064759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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